molecular formula C17H23NO4S B2730970 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide CAS No. 1788843-44-6

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide

Cat. No.: B2730970
CAS No.: 1788843-44-6
M. Wt: 337.43
InChI Key: SRUZMXNPFGUVDZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The furan ring is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

    Sulfonamide formation: The final step involves the reaction of the alkylated furan derivative with 3,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under appropriate conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under controlled conditions.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in binding to biological macromolecules, affecting their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide: shares structural similarities with other sulfonamide derivatives and furan-containing compounds.

    Sulfonamide derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.

    Furan-containing compounds: These compounds are often explored for their biological activity and potential therapeutic uses.

Uniqueness

The unique combination of the sulfonamide group with the furan ring and the specific alkylation pattern in this compound distinguishes it from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.

Biological Activity

4-ethoxy-N-(1-(furan-3-yl)propan-2-yl)-3,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for pharmacological research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21N1O4SC_{15}H_{21}N_{1}O_{4}S. The compound features a sulfonamide group, which is known for its diverse biological activities.

PropertyValue
Molecular Weight321.40 g/mol
Melting PointNot available
LogP3.073
SolubilityNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent sulfonation. The detailed synthetic route includes:

  • Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfonation : The introduction of the sulfonamide group is done via sulfonylation reactions on the aromatic ring.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamides, including derivatives similar to this compound. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, a study reported that sulfonamides showed minimum inhibitory concentration (MIC) values against various pathogens, suggesting their potential as antimicrobial agents .

The mechanism by which sulfonamides exert their effects typically involves inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Case Studies

  • Antibacterial Efficacy : A recent study highlighted that derivatives of sulfonamides demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective inhibition of bacterial growth .
  • Antifungal Activity : In another investigation focusing on antifungal properties, compounds structurally related to this compound were shown to inhibit fungal growth effectively, suggesting a broad spectrum of activity against both gram-positive and gram-negative organisms .

Research Findings

Recent molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. The results indicate that the compound interacts favorably with active sites in target enzymes, enhancing its potential as a therapeutic agent.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus and E. coli
AntifungalInhibition of fungal growth
Enzyme InhibitionInteraction with dihydropteroate synthase

Properties

IUPAC Name

4-ethoxy-N-[1-(furan-3-yl)propan-2-yl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-5-22-17-12(2)8-16(9-13(17)3)23(19,20)18-14(4)10-15-6-7-21-11-15/h6-9,11,14,18H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUZMXNPFGUVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC(C)CC2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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